molecular formula C21H21BrN2O4S B11246409 1-(4-Bromophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine

1-(4-Bromophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine

Cat. No.: B11246409
M. Wt: 477.4 g/mol
InChI Key: GLPZGNMBVPKQGA-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-A]pyrazine core, a bromophenyl group, and a dimethoxybenzenesulfonyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine typically involves multiple steps:

    Formation of the Pyrrolo[1,2-A]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,3-diaminopyridine with an α,β-unsaturated carbonyl compound can lead to the formation of the pyrrolo[1,2-A]pyrazine core.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a bromophenylboronic acid derivative.

    Attachment of the Dimethoxybenzenesulfonyl Group: This step can be accomplished through a sulfonylation reaction, where the pyrrolo[1,2-A]pyrazine core is reacted with a dimethoxybenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced compounds with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

1-(4-Bromophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression.

    Chemical Reactions: The presence of reactive functional groups allows the compound to participate in various chemical reactions, leading to the formation of new products with desired properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine is unique due to the presence of the bromophenyl group, which imparts specific reactivity and properties. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H21BrN2O4S

Molecular Weight

477.4 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(3,4-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C21H21BrN2O4S/c1-27-19-10-9-17(14-20(19)28-2)29(25,26)24-13-12-23-11-3-4-18(23)21(24)15-5-7-16(22)8-6-15/h3-11,14,21H,12-13H2,1-2H3

InChI Key

GLPZGNMBVPKQGA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Br)OC

Origin of Product

United States

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